![molecular formula C6H11BO4 B12590205 [(1R,2S)-2-(Methoxycarbonyl)-2-methylcyclopropyl]boronic acid CAS No. 570431-58-2](/img/structure/B12590205.png)
[(1R,2S)-2-(Methoxycarbonyl)-2-methylcyclopropyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1R,2S)-2-(Methoxycarbonyl)-2-methylcyclopropyl]boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by its unique cyclopropyl structure, which imparts distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S)-2-(Methoxycarbonyl)-2-methylcyclopropyl]boronic acid typically involves the cyclopropanation of suitable precursors followed by boronation. One common method includes the reaction of (1R,2S)-2-(Methoxycarbonyl)-2-methylcyclopropane with boron-containing reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
[(1R,2S)-2-(Methoxycarbonyl)-2-methylcyclopropyl]boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.
Substitution: It can participate in substitution reactions, particularly in the presence of suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of substituted cyclopropyl derivatives .
Wissenschaftliche Forschungsanwendungen
[(1R,2S)-2-(Methoxycarbonyl)-2-methylcyclopropyl]boronic acid has several applications in scientific research:
Biology: This compound can be utilized in the development of boron-containing drugs and bioactive molecules.
Wirkmechanismus
The mechanism of action of [(1R,2S)-2-(Methoxycarbonyl)-2-methylcyclopropyl]boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid moiety can form reversible covalent bonds with active site residues, thereby modulating the activity of the target molecule. This interaction can lead to inhibition or activation of specific biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(1R,2S)-2-(Methoxycarbonyl)cyclopropanecarboxylic acid]
- [(1R,2S)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid]
- 4-(Methoxycarbonyl)benzeneboronic acid
Uniqueness
[(1R,2S)-2-(Methoxycarbonyl)-2-methylcyclopropyl]boronic acid is unique due to its cyclopropyl structure, which imparts distinct reactivity and stability compared to other boronic acids. This uniqueness makes it a valuable compound in various synthetic and research applications .
Eigenschaften
CAS-Nummer |
570431-58-2 |
|---|---|
Molekularformel |
C6H11BO4 |
Molekulargewicht |
157.96 g/mol |
IUPAC-Name |
[(1R,2S)-2-methoxycarbonyl-2-methylcyclopropyl]boronic acid |
InChI |
InChI=1S/C6H11BO4/c1-6(5(8)11-2)3-4(6)7(9)10/h4,9-10H,3H2,1-2H3/t4-,6+/m1/s1 |
InChI-Schlüssel |
ZGPQYPCAGCTUQS-XINAWCOVSA-N |
Isomerische SMILES |
B([C@@H]1C[C@]1(C)C(=O)OC)(O)O |
Kanonische SMILES |
B(C1CC1(C)C(=O)OC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


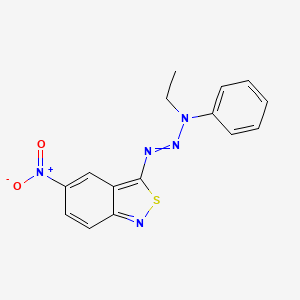
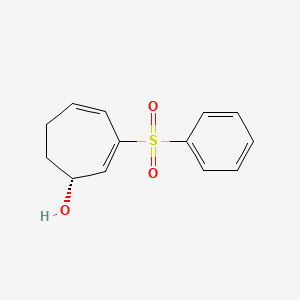
![Tricyclo[4.4.0.0~2,5~]deca-1(10),6,8-trien-2-ol](/img/structure/B12590131.png)
![3-[11-(Trimethoxysilyl)undecyl]-1H-pyrrole](/img/structure/B12590137.png)
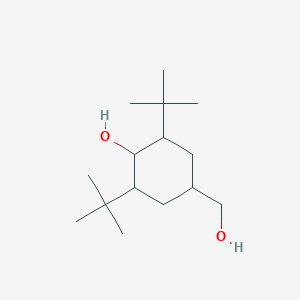
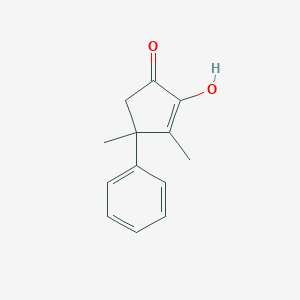

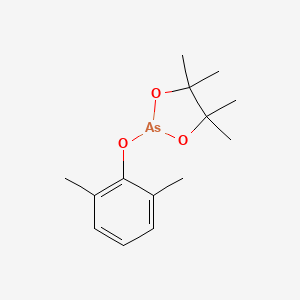
![2-Hexyl-1-[(4-methoxyphenyl)sulfanyl]-4-methylbenzene](/img/structure/B12590167.png)



![2-Pyridinamine, 3-[(2,3-difluorophenyl)methoxy]-](/img/structure/B12590200.png)
![Spiro[4.14]nonadeca-1,3-diene-1-carbonitrile, 2-amino-3-methyl-](/img/structure/B12590218.png)
